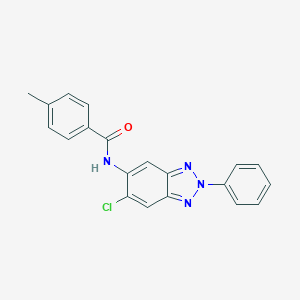![molecular formula C18H14IN3O2S B251605 N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as ML239, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide works by binding to specific proteins or enzymes in the body, which can lead to changes in cellular processes. For example, this compound binds to the androgen receptor in prostate cancer cells, which prevents the receptor from activating genes that promote cancer cell growth. In neurodegenerative disease research, this compound has been shown to activate the Nrf2 pathway, which leads to increased production of antioxidants that can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research area. In cancer research, this compound has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in mice. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in mice. In inflammation research, this compound has been shown to reduce inflammation and improve survival in mice with sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its specificity for certain proteins or enzymes, which can lead to more targeted results. However, one limitation is that this compound may have off-target effects on other proteins or enzymes, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide research. In cancer research, this compound could be studied for its potential to inhibit the growth of other types of cancer cells. In neurodegenerative disease research, this compound could be studied for its potential to protect neurons from other types of stress. In inflammation research, this compound could be studied for its potential to reduce inflammation in other types of diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of this compound in animal models and human clinical trials.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, and has potential for future research in cancer, neurodegenerative diseases, and inflammation. While there are limitations to using this compound in lab experiments, it remains a promising compound for further investigation.
Méthodes De Synthèse
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 5-iodo-2-pyridyl isothiocyanate with 3-methoxynaphthalene-2-carboxylic acid, followed by the addition of an amine to form the carbamate linkage.
Applications De Recherche Scientifique
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. In neurodegenerative disease research, this compound has been studied for its potential to protect neurons from oxidative stress. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C18H14IN3O2S |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14IN3O2S/c1-24-15-9-12-5-3-2-4-11(12)8-14(15)17(23)22-18(25)21-16-7-6-13(19)10-20-16/h2-10H,1H3,(H2,20,21,22,23,25) |
Clé InChI |
QWRGMKSOLXYAFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)



![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
